molecular formula C13H21N3O4S B3058580 tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate CAS No. 902775-92-2

tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate

Cat. No.: B3058580
CAS No.: 902775-92-2
M. Wt: 315.39
InChI Key: UJZQPLOFKPJIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate is a compound that belongs to the family of carbamates. It is widely used in scientific research due to its potential biological activity and various applications. This compound is known for its role in organic synthesis, particularly in the protection of amine groups during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of various organic compounds and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with amine groups, thereby protecting them during chemical reactions. This protection is crucial in peptide synthesis, where selective deprotection is required to achieve the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection of amine groups are required .

Properties

IUPAC Name

tert-butyl N-[2-[(3-aminophenyl)sulfonylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-13(2,3)20-12(17)15-7-8-16-21(18,19)11-6-4-5-10(14)9-11/h4-6,9,16H,7-8,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZQPLOFKPJIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131227
Record name Carbamic acid, [2-[[(3-aminophenyl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902775-92-2
Record name Carbamic acid, [2-[[(3-aminophenyl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902775-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [2-[[(3-aminophenyl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate
Reactant of Route 4
tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate
Reactant of Route 6
tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.